2,5-Dichloro-3-(methylthio)pyridine
Description
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Properties
IUPAC Name |
2,5-dichloro-3-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NS/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAFVNUXYHVHMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dichloro-3-(methylthio)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including mechanisms of action, research findings, and case studies.
- Chemical Formula : C6H5Cl2N1S1
- Molecular Weight : 192.08 g/mol
- Structure : The compound features a pyridine ring substituted with two chlorine atoms and a methylthio group at specific positions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may exert its effects through:
- Enzyme Inhibition : The compound can inhibit enzymes involved in bacterial cell wall synthesis and DNA replication. For instance, it has shown binding affinity to DNA gyrase, a crucial enzyme for bacterial replication.
- Antimicrobial Activity : It has been investigated for its efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various microorganisms are summarized in Table 1.
| Microorganism | MIC (µM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
| Candida albicans | 0.83 |
| Micrococcus luteus | Not specified |
This data highlights the compound's effectiveness against both bacterial and fungal strains, suggesting its potential use in treating infections caused by these pathogens.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer effects. Studies have reported moderate to strong antiproliferative effects on various cancer cell lines, including:
- MCF-7 (breast cancer)
- H460 (lung cancer)
- HEK293T (human embryonic kidney)
The results from these studies indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at MDPI evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The study found that this compound exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with an MIC of 0.21 µM. -
Anticancer Research :
Another investigation focused on the cytotoxicity of various derivatives on cancer cell lines using MTT assays. The results indicated that this compound displayed significant cytotoxic effects on MCF-7 cells, suggesting its potential as a lead compound for further development in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
